(2-Fluoro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid
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Overview
Description
(2-Fluoro-3’-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid is an organic compound that features a biphenyl structure with fluorine and trifluoromethoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-3’-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid typically involves multiple steps, starting from commercially available precursors One common route involves the Suzuki-Miyaura coupling reaction to form the biphenyl core, followed by selective fluorination and introduction of the trifluoromethoxy group
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling reactions and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-3’-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The fluorine and trifluoromethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction would regenerate the hydroxy group.
Scientific Research Applications
(2-Fluoro-3’-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as enzyme inhibitors or receptor ligands.
Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of (2-Fluoro-3’-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
(2-Fluoro-3’-(trifluoromethoxy)biphenyl-3-yl)-acetic acid: Similar structure but lacks the hydroxy group.
(2-Fluoro-3’-(trifluoromethoxy)biphenyl-3-yl)-methanol: Similar structure but with a methanol group instead of hydroxyacetic acid.
Uniqueness
The presence of both fluorine and trifluoromethoxy groups in (2-Fluoro-3’-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid imparts unique electronic properties, making it distinct from other biphenyl derivatives. These substituents can influence the compound’s reactivity and interactions with biological targets, potentially leading to unique applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C15H10F4O4 |
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Molecular Weight |
330.23 g/mol |
IUPAC Name |
2-[2-fluoro-3-[3-(trifluoromethoxy)phenyl]phenyl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C15H10F4O4/c16-12-10(5-2-6-11(12)13(20)14(21)22)8-3-1-4-9(7-8)23-15(17,18)19/h1-7,13,20H,(H,21,22) |
InChI Key |
TWZWNZADAZPCFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=C(C(=CC=C2)C(C(=O)O)O)F |
Origin of Product |
United States |
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